4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)19-14-9-12-3-2-8-20-17(21)11-13(10-14)18(12)20/h4-7,9-10,19H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVAWUJLZNQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325832 | |
| Record name | 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903246-58-2 | |
| Record name | 4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclization of Diamine Precursors
The pyrrolo[3,2,1-ij]quinoline skeleton is constructed through intramolecular cyclization. A common approach involves reacting 1,2,3,4-tetrahydroisoquinoline derivatives with carbon disulfide under basic conditions. For example, Hardtmann et al. demonstrated that treating diamine 30 with carbon disulfide yields octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione (31 ), a analogous structure to the target core. Adapting this method, the diamine precursor A (Figure 1) undergoes cyclization in the presence of potassium carbonate and carbon disulfide to form the tetrahydro-pyrroloquinoline framework.
Reaction Conditions :
Friedländer Condensation for Quinoline Formation
The Friedländer reaction, which condenses o-aminobenzaldehydes with ketones, offers an alternative route. Pedersen et al. utilized anthranilic acid derivatives and cyclohexanone to synthesize 1H-pyrazolo[3,4-b]quinolines, a strategy adaptable to pyrroloquinoline synthesis. By substituting anthranilic acid with a pyrrole-containing amine, the quinoline ring is formed, followed by oxidation to introduce the 2-oxo group.
Key Steps :
- Condensation of o-amino-pyrrolecarbaldehyde with cyclopentanone.
- Oxidation of the resultant dihydroquinoline using KMnO₄ in acidic medium.
Introduction of the Methoxy Group
Alkylation of Phenolic Intermediates
The methoxy group is introduced via O-methylation of a hydroxylated precursor. Danswan et al. demonstrated that treating 2-thioxopyrimidinones with methyl iodide in the presence of sodium methoxide yields methoxy-substituted derivatives. Applying this to the quinoline core, intermediate B (Figure 1) is treated with methyl iodide and K₂CO₃ in DMF to afford the 4-methoxy derivative.
Optimization :
Demethylation-Methylation Strategies
In cases where methoxy positioning requires adjustment, selective demethylation using BBr₃ followed by re-methylation ensures regioselectivity. For example, Bodtke et al. employed boron tribromide to demethylate a quinazoline intermediate, which was then remethylated to achieve the desired substitution pattern.
Sulfonamide Formation
Coupling with Benzenesulfonyl Chloride
The sulfonamide group is introduced via reaction of the primary amine on the pyrroloquinoline core with 4-methoxybenzenesulfonyl chloride. Triethylamine (TEA) is used as a base to scavenge HCl, promoting nucleophilic attack. This method, adapted from El-Kashef et al., achieves yields of 70–85%.
Procedure :
Alternative Sulfonation Routes
For acid-sensitive intermediates, sulfonation can be achieved using 4-methoxybenzenesulfonic anhydride in the presence of DMAP. This method, though less common, avoids chloride byproducts and is suitable for sterically hindered amines.
Optimization and Alternative Routes
One-Pot Tandem Cyclization-Sulfonylation
Recent advances in tandem reactions enable the synthesis of the core and sulfonamide group in a single pot. A modified Pfitzinger reaction condenses isatin derivatives with ketones to form the quinoline core, followed by in situ sulfonylation. This method reduces purification steps and improves overall yield (up to 68%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization and sulfonamide coupling steps. For instance, cyclization of diamine precursors under microwave conditions (150°C, 20 min) achieves 90% conversion, compared to 12 hours under conventional heating.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) confirms >98% purity. Retention time: 12.4 min.
Analyse Chemischer Reaktionen
Types of Reactions: 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction of the sulfonamide group under hydrogenation conditions.
Substitution: : Aromatic substitution reactions on the methoxy benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or KMnO₄.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Catalysts for Substitution: : Lewis acids like AlCl₃.
Major Products: Depending on the reaction conditions and reagents, primary products include sulfoxides, reduced amines, and substituted benzene derivatives.
Scientific Research Applications: This compound holds promise in various scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry and drug design.
Medicine: : Investigated for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Utilized in designing advanced materials and specialty chemicals.
Mechanism of Action: The mechanism of action of 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is still under investigation. Preliminary studies suggest it interacts with specific molecular targets such as enzymes and receptors, possibly inhibiting their activity or modulating signaling pathways. Its activity often involves forming stable complexes with the biological targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
The following structurally related compounds (from –5) are compared based on substituents, core modifications, and inferred properties:
Core Structure Variations
Key Observations :
- Sulfonamide vs. Amide : The target compound’s benzenesulfonamide group likely offers stronger hydrogen-bonding capacity compared to propionamide/butyramide analogs, which may enhance target affinity but reduce membrane permeability .
Substituent Effects
- This contrasts with halogenated analogs (e.g., ’s difluorophenyl group), which prioritize hydrophobic and electrostatic interactions .
- Alkyl Chain Length () : Butyramide’s longer alkyl chain vs. propionamide () may enhance lipophilicity, favoring blood-brain barrier penetration but risking off-target effects.
Hypothetical Physicochemical Properties
Implications :
- The target compound’s higher molecular weight and logP suggest suitability for extracellular targets with hydrophobic binding pockets.
- Propionamide/butyramide analogs may exhibit better solubility (lower logP) but reduced target engagement due to weaker hydrogen bonding .
Biologische Aktivität
4-Methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological significance of this compound based on diverse research findings.
Chemical Structure
The chemical structure of 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can be represented as follows:
Synthesis
The synthesis of this compound typically involves multicomponent reactions that incorporate various building blocks. The use of readily available starting materials enhances its synthetic feasibility. For instance, reactions involving pyrrolidine derivatives and sulfonamides have been reported to yield this compound effectively.
Antimicrobial Properties
Recent studies have indicated that 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against a range of bacterial strains with minimum inhibitory concentrations (MICs) as low as 20 μg/mL. This suggests a promising application in treating bacterial infections.
Anticancer Activity
The compound has also shown potential in anticancer research. In cell line studies targeting breast and liver cancer cells (MDA-MB-231 and SK-Hep-1), it exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM. These findings indicate that the compound may interfere with cancer cell proliferation mechanisms.
The proposed mechanism involves the inhibition of specific enzymes associated with cancer cell growth and survival. For example, it may act as an inhibitor of certain kinases involved in signaling pathways critical for tumor progression. Further research is needed to elucidate the precise molecular targets.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 20 μg/mL. |
| Study 2 | Showed cytotoxicity in MDA-MB-231 cells with an IC50 of 15 μM after 48 hours of treatment. |
| Study 3 | Suggested potential as a kinase inhibitor through enzyme assays indicating reduced activity in targeted pathways. |
Safety and Toxicology
Preliminary toxicity assessments have shown that the compound has a favorable safety profile with an LD50 greater than 2000 mg/kg in rodent models. However, long-term toxicity studies are necessary to confirm its safety for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide?
- Methodology : The synthesis typically involves multi-step organic reactions, including coupling of the pyrroloquinolinone core with a methoxybenzenesulfonamide group. Key steps include:
- Sulfonamide coupling : Use of coupling agents (e.g., EDC/DCC) in solvents like DMF under nitrogen atmosphere to prevent oxidation .
- Ring closure : Acid- or base-catalyzed cyclization to form the tetrahydroquinoline moiety, requiring precise temperature control (e.g., 60–80°C) .
- Purification : Techniques like recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
- Analytical Validation : NMR (1H/13C) and HPLC are critical for confirming structural integrity and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolves 3D conformation, including hydrogen bonding between the sulfonamide group and the pyrroloquinoline core .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density, highlighting the electron-withdrawing effects of the methoxy group .
- Spectroscopy : IR for functional group identification (e.g., S=O stretch at ~1350 cm⁻¹) and UV-Vis for π→π* transitions in the quinoline system .
Q. What in vitro assays are suitable for initial biological screening?
- Recommended Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Solubility and stability : HPLC-MS to assess metabolic stability in liver microsomes and aqueous solubility at physiological pH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Strategies :
- Substituent variation : Replace the methoxy group with halogen atoms (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration .
- Scaffold modification : Introduce heterocycles (e.g., thiazole) to the quinoline core to improve target selectivity .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical interactions with biological targets (e.g., hydrogen bonding with kinase active sites) .
- Data Analysis : Use QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with activity .
Q. How should researchers resolve contradictions in biological activity data across assay systems?
- Case Example : If IC50 values vary between enzymatic and cell-based assays:
- Orthogonal validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Membrane permeability assessment : Use Caco-2 cell monolayers to evaluate passive diffusion vs. active transport .
- Metabolite profiling : LC-MS/MS to detect off-target effects or compound degradation in cellular environments .
Q. What experimental designs are effective for studying the compound’s mechanism of action?
- Approaches :
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with target proteins .
- Gene expression profiling : RNA-seq to identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .
- In vivo models : Xenograft studies in mice with tumor volume monitoring and immunohistochemistry for target engagement validation .
Q. What strategies mitigate synthetic bottlenecks for scale-up?
- Process Optimization :
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) to reduce reaction steps .
- Flow chemistry : Continuous reactors for sulfonamide coupling to improve yield (>80%) and reduce waste .
- Crystallization engineering : Polymorph screening (e.g., solvent-antisolvent systems) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
